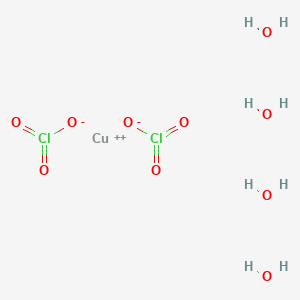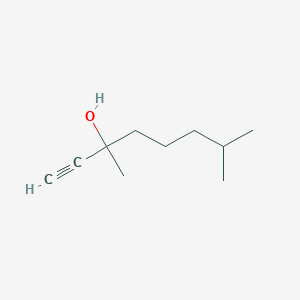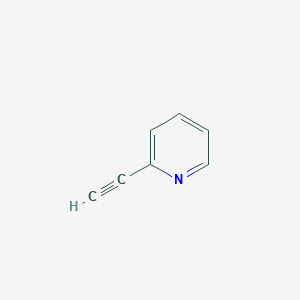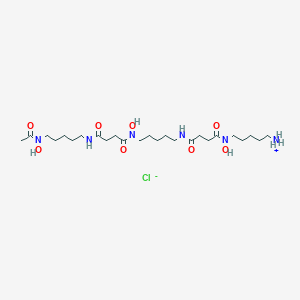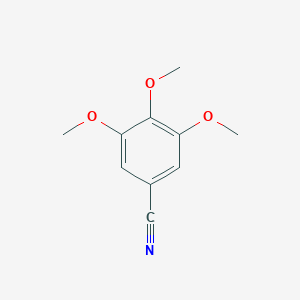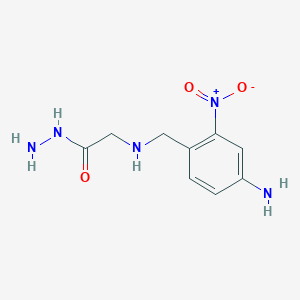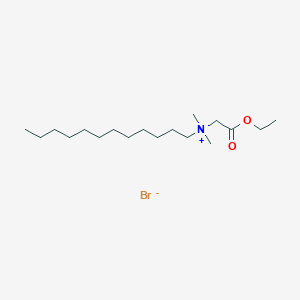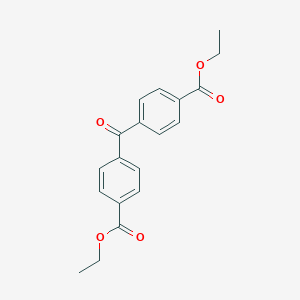
Diethyl 4,4'-carbonyldibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,4'-carbonyldibenzoate, also known as DECD, is a chemical compound widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of reactive oxygen species (ROS) in biological systems.
Mecanismo De Acción
Diethyl 4,4'-carbonyldibenzoate works by undergoing a chemical reaction with ROS, which results in the formation of a fluorescent compound. The intensity of the fluorescence is directly proportional to the concentration of ROS in the biological system. Diethyl 4,4'-carbonyldibenzoate has been shown to be highly specific for ROS and does not react with other molecules present in biological systems.
Efectos Bioquímicos Y Fisiológicos
Diethyl 4,4'-carbonyldibenzoate has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with cellular metabolism or cause any toxic effects at the concentrations used in scientific research. However, it is important to note that Diethyl 4,4'-carbonyldibenzoate is a chemical compound and should be handled with care to avoid any potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 4,4'-carbonyldibenzoate has several advantages as a fluorescent probe for measuring ROS in biological systems. It is highly sensitive, specific, and can be used in real-time. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, Diethyl 4,4'-carbonyldibenzoate does have some limitations. It requires the use of specialized equipment, such as a fluorescence microscope, to measure the fluorescence signal. Additionally, it is important to note that Diethyl 4,4'-carbonyldibenzoate is not a direct measure of ROS activity and may require additional validation studies to confirm its accuracy.
Direcciones Futuras
Diethyl 4,4'-carbonyldibenzoate has several potential future directions in scientific research. One potential application is in the development of new diagnostic tools for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. Additionally, Diethyl 4,4'-carbonyldibenzoate could be used to study the role of ROS in various physiological processes, such as aging and inflammation. Finally, Diethyl 4,4'-carbonyldibenzoate could be modified to improve its sensitivity and specificity for ROS or to target specific subcellular compartments within biological systems.
Métodos De Síntesis
Diethyl 4,4'-carbonyldibenzoate can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with diethyl malonate, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting intermediate. The final product is obtained through the acid-catalyzed esterification of the intermediate with ethanol.
Aplicaciones Científicas De Investigación
Diethyl 4,4'-carbonyldibenzoate is widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of ROS in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, including aging, inflammation, and cancer. Diethyl 4,4'-carbonyldibenzoate is highly sensitive to ROS and can be used to monitor their concentration in real-time, both in vitro and in vivo.
Propiedades
Número CAS |
1797-82-6 |
|---|---|
Nombre del producto |
Diethyl 4,4'-carbonyldibenzoate |
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
ethyl 4-(4-ethoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C19H18O5/c1-3-23-18(21)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(22)24-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
FEDHHDIXLPGIMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
Sinónimos |
DIETHYL BENZOPHENONE-4,4''-DICARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



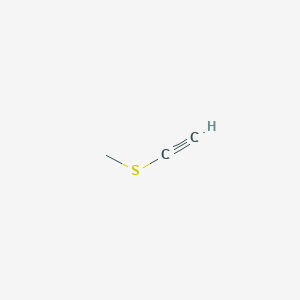
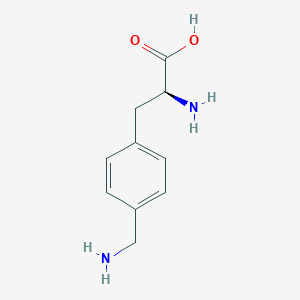
![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

